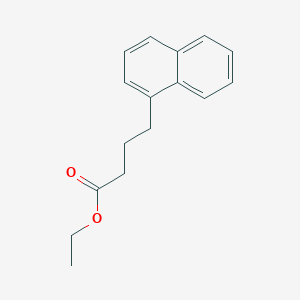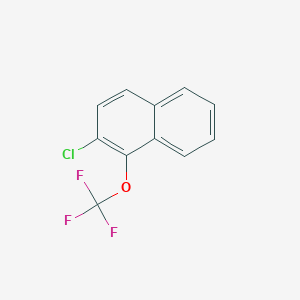
5-(Trifluoromethyl)chroman-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)chroman-3-carboxylic acid is an organic compound that belongs to the class of chroman derivatives The presence of a trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position of the chroman ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another approach is the decarboxylative Giese reaction, which utilizes visible light and photoredox catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)chroman-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trifluoromethyl)chroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted chroman derivatives .
Applications De Recherche Scientifique
5-(Trifluoromethyl)chroman-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)chroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Coumarin-3-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
Chroman-4-one derivatives: These compounds have a similar chroman ring but differ in the position and type of substituents.
Uniqueness: 5-(Trifluoromethyl)chroman-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carboxylic acid group provides opportunities for further functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H9F3O3 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-2-1-3-9-7(8)4-6(5-17-9)10(15)16/h1-3,6H,4-5H2,(H,15,16) |
Clé InChI |
XOIKRKHYDQVWHN-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=CC=CC(=C21)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)

![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)

![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)









